molecular formula C20H22ClN5O3 B2542789 6-(3-Chloro-4-methylphenyl)-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878729-09-0

6-(3-Chloro-4-methylphenyl)-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2542789
CAS RN: 878729-09-0
M. Wt: 415.88
InChI Key: KLJFXHOUADZNMQ-UHFFFAOYSA-N
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Description

The compound "6-(3-Chloro-4-methylphenyl)-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione" appears to be a derivative of the chemical family of imidazole diones, which are known for their biological activities. While the specific compound is not directly mentioned in the provided papers, we can infer from the related compounds that it may have potential pharmacological properties, such as inhibitory effects on cell proliferation or hypotensive activities.

Synthesis Analysis

The synthesis of related compounds, such as 2-phenyl-1H-benzo[d]imidazole-4,7-diones, involves the preparation of the core imidazole dione structure followed by various substitutions at the 1-hydrogen position to achieve the desired biological activity . The synthesis process is likely to involve multiple steps, including the formation of the imidazole ring and subsequent functionalization with appropriate substituents, such as chloro, methyl, and ethoxyethyl groups.

Molecular Structure Analysis

The molecular structure of imidazole diones is characterized by the presence of an imidazole ring fused with a dione moiety. The specific substituents on the ring, such as chloro, methyl, and ethoxyethyl groups, can significantly influence the compound's electronic distribution, conformation, and overall molecular geometry, which in turn affects its biological activity .

Chemical Reactions Analysis

Imidazole diones can undergo various chemical reactions, particularly at the reactive sites of the imidazole ring and the dione moiety. These reactions may include nucleophilic substitutions, electrophilic additions, or the formation of coordination complexes with metal ions, which can be utilized to further modify the compound or to study its interaction with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole diones, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of substituents like ethoxyethyl groups can increase the lipophilicity of the compound, potentially enhancing its ability to cross cell membranes and reach intracellular targets. The chloro and methyl groups may also affect the compound's acidity or basicity, which can influence its pharmacokinetics and interaction with biological systems .

properties

IUPAC Name

6-(3-chloro-4-methylphenyl)-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN5O3/c1-5-29-9-8-24-18(27)16-17(23(4)20(24)28)22-19-25(16)11-13(3)26(19)14-7-6-12(2)15(21)10-14/h6-7,10-11H,5,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJFXHOUADZNMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC(=C(C=C4)C)Cl)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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